molecular formula C9H6BrNO2S2 B13312304 Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B13312304
M. Wt: 304.2 g/mol
InChI Key: QOKJVDNWYHDNEC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 2, a thiophen-3-yl group at position 5, and a methyl ester at position 2. Its molecular formula is C₉H₆BrNO₂S₂, with a molecular weight of 316.19 g/mol.

Properties

Molecular Formula

C9H6BrNO2S2

Molecular Weight

304.2 g/mol

IUPAC Name

methyl 2-bromo-5-thiophen-3-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H6BrNO2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3

InChI Key

QOKJVDNWYHDNEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Bromination of Thiazole Precursors

Methodology:
The initial step involves bromination of a suitable thiazole precursor, typically methyl 2,5-dibromothiazole-4-carboxylate or related derivatives. Bromination is achieved using elemental bromine (Br₂) in acetic acid at room temperature, targeting the 2-position of the thiazole ring.

Reaction Conditions:

  • Reagent: Bromine (Br₂)
  • Solvent: Acetic acid
  • Temperature: Ambient (~25°C)
  • Duration: 2–4 hours, monitored via TLC or NMR

Yield & Notes:
The bromination generally proceeds with high regioselectivity, yielding methyl 2,5-dibromo-4-carboxylate derivatives with yields ranging from 70–85%. The process is sensitive to excess bromine, which can lead to overbromination or side reactions.

Data Table 1: Bromination of Thiazole Derivatives

Starting Material Brominating Agent Solvent Temperature Time Yield (%) Notes
Methyl 2,5-dibromothiazole-4-carboxylate Bromine (Br₂) Acetic acid Room temperature 2–4 h 75–85 Regioselective at 2-position

Suzuki Coupling to Introduce Thiophene-3-yl Group

Methodology:
The key step involves Suzuki-Miyaura cross-coupling of methyl 2,5-dibromothiazole-4-carboxylate with thiophen-3-ylboronic acid or tributyl(thiophen-3-yl)stannane. This forms the core thiophen-3-yl substituted thiazole.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (2 mol%)
  • Base: Potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃)
  • Solvent: Dimethylacetamide (DMA) or acetonitrile (MeCN)
  • Temperature: 150°C (for high regioselectivity)
  • Time: 12–24 hours

Yield & Notes:
Yields for this coupling are typically high, ranging from 60–80%. The reaction's regioselectivity is influenced by the choice of base and catalyst loading.

Data Table 2: Suzuki Coupling Conditions

Starting Material Coupling Partner Catalyst Base Solvent Temperature Yield (%) Notes
Methyl 2,5-dibromothiazole-4-carboxylate Tributyl(thiophen-3-yl)stannane Pd(OAc)₂ (2 mol%) KOAc DMA 150°C 60–75 High regioselectivity

Conversion to the Target Compound

Methodology:
Post-coupling, the methyl ester can be hydrolyzed to the acid or directly used in further transformations. For methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate, ester hydrolysis is performed under basic conditions (e.g., LiOH in methanol/water).

Reaction Conditions:

  • Reagent: Lithium hydroxide (LiOH)
  • Solvent: Methanol/water mixture
  • Temperature: Room temperature to 50°C
  • Duration: 2–4 hours

Yield & Notes:
Hydrolysis yields are typically over 90%, providing the acid form for subsequent derivatization or applications.

Data Table 3: Ester Hydrolysis

Starting Material Reagent Solvent Temperature Time Yield (%) Notes
This compound LiOH MeOH/H₂O Room temp 2–4 h >90 Complete hydrolysis

Alternative Synthetic Routes

a. Direct Bromination of Thiophene-3-yl Derivatives:
Some protocols involve brominating thiophene-3-yl derivatives first, followed by cyclization with thioamide or related compounds to form the thiazole ring directly.

b. Cyclocondensation of 2-Aminothiazole Derivatives:
Another approach employs cyclocondensation of 2-aminothiazole derivatives with α-bromo carbonyl compounds, which are prepared via bromination of suitable precursors.

Reaction Conditions:

  • Solvent: Acetic acid or dimethylformamide (DMF)
  • Temperature: 60–100°C
  • Duration: 4–12 hours

Yield & Notes:
Yields vary from 50–80%, depending on the specific substituents and reaction conditions.

Summary of Key Data

Step Reagents & Conditions Typical Yield (%) References
Bromination Br₂ in acetic acid, room temp 75–85 ,
Suzuki coupling Pd(OAc)₂, KOAc, DMA, 150°C 60–75 ,
Ester hydrolysis LiOH, MeOH/H₂O, room temp >90 ,

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate C₉H₆BrNO₂S₂ 316.19 2-Br, 5-thiophen-3-yl, 4-COOCH₃ Bromine enables cross-coupling; thiophene enhances aromatic interactions .
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate C₁₁H₉ClN₂O₂S 252.27 2-NH₂, 5-(2-Cl-C₆H₄), 4-COOCH₃ Amino group increases nucleophilicity; chloro-phenyl adds steric bulk .
Methyl 2-bromo-5-isopropyl-1,3-thiazole-4-carboxylate C₈H₁₀BrNO₂S 264.14 2-Br, 5-isopropyl, 4-COOCH₃ Isopropyl group increases lipophilicity; bromine for reactivity .
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate C₁₁H₁₀N₂O₂S 234.27 2-NH₂, 5-phenyl, 4-COOCH₃ Phenyl group offers planar aromaticity; amino group for functionalization .
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid C₅H₄BrNO₂S 222.12 2-Br, 4-CH₃, 5-COOH Carboxylic acid enhances solubility; bromine at position 2 .

Reactivity and Functionalization

  • Bromine vs. Amino Groups: The bromine substituent in the target compound and its isopropyl analog facilitates Suzuki or Ullmann couplings, whereas amino groups (e.g., in C₁₁H₉ClN₂O₂S) allow for amidation or Schiff base formation .
  • Thiophene vs.

Physicochemical Properties

  • Lipophilicity: The isopropyl-substituted analog (C₈H₁₀BrNO₂S) is more lipophilic than the thiophene-containing compound, impacting membrane permeability in drug design .
  • Solubility: The carboxylic acid derivative (C₅H₄BrNO₂S) exhibits higher aqueous solubility due to its ionizable group, unlike ester-containing analogs .

Biological Activity

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8_{8}H6_{6}BrN1_{1}O2_{2}S1_{1}
  • CAS Number : Not available in the provided sources.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The biological evaluation typically includes determining the Minimum Inhibitory Concentration (MIC) against different pathogens.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of thiazole derivatives, this compound exhibited notable activity against several bacterial strains. The MIC values indicated its effectiveness compared to standard antibiotics.

Compound Pathogen MIC (μg/mL)
This compoundStaphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. This compound was tested for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies using the MTT assay demonstrated that this compound exhibited cytotoxic effects against several human cancer cell lines:

Cell Line IC50 (μM)
Hepatocellular carcinoma (HepG2)15
Breast cancer (MCF7)20
Colon cancer (HCT116)30

The IC50 values indicate that this compound has promising potential as an anticancer agent, particularly against HepG2 cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of a thiazole precursor with a brominated intermediate. A common method includes coupling a thiophene derivative (e.g., thiophen-3-yl boronic acid) with a brominated thiazole-carboxylate via Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or THF). Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for boronic acid:thiazole) are critical for minimizing side products like debrominated byproducts . Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., thiophene substitution at C5 of the thiazole ring). Aromatic protons on thiophene (δ 7.2–7.5 ppm) and the thiazole bromine’s deshielding effect are diagnostic .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C9_9H7_7BrN2_2O2_2S2_2) with <2 ppm error.
  • X-ray crystallography : Resolves ambiguity in substitution patterns (e.g., thiophene orientation). SHELX programs (SHELXL/SHELXS) are standard for refinement .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Stability tests (TGA/DSC) indicate decomposition >200°C. Storage at –20°C under inert atmosphere (N2_2) prevents hydrolysis of the ester group. HPLC monitoring (C18 column, acetonitrile/water gradient) confirms no degradation over 6 months when stored properly .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what methodologies optimize its participation?

The C2-bromo group is highly electrophilic, enabling Buchwald-Hartwig amination or Ullmann-type couplings. For example, coupling with aryl amines under Pd0^0 catalysis (e.g., Pd2_2(dba)3_3/Xantphos) at 110°C in toluene yields biaryl derivatives. Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h conventional) while maintaining >85% yield . Competing side reactions (e.g., dehalogenation) are mitigated using excess ligand and controlled temperature.

Q. What crystallographic challenges arise during structural analysis, and how are they addressed using SHELX software?

Challenges include disorder in the thiophene ring and anisotropic displacement parameters due to heavy bromine atoms. SHELXL refinement strategies:

  • ISOR restraints : Apply to Br atoms to model thermal motion accurately.
  • TWIN commands : Resolve pseudo-merohedral twinning observed in orthorhombic crystals.
  • HKLF 5 format : Process high-resolution data (<1.0 Å) for improved R1_1 values (<0.05) .

Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental data?

Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) suggests the thiophene-thiazole scaffold occupies the ATP-binding pocket (binding energy: –9.2 kcal/mol). MD simulations (AMBER) validate stability over 100 ns. Experimental IC50_{50} values (e.g., 12 µM in MCF-7 cells) correlate with docking scores, though off-target effects (e.g., CYP inhibition) require further validation via enzyme-linked assays .

Q. How do structural analogs (e.g., methyl vs. ethyl esters or chloro vs. bromo substituents) affect biological activity?

Comparative

AnalogSubstituentIC50_{50} (µM, HeLa)LogP
Methyl ester (Br)Br, COOCH3_315.22.8
Ethyl ester (Br)Br, COOCH2_2CH3_318.73.1
Methyl ester (Cl)Cl, COOCH3_324.52.5
Lower LogP (methyl ester) enhances cellular uptake, while bromine’s electronegativity improves target binding vs. chlorine .

Q. What strategies mitigate contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability or cancer cell line selection). Standardized protocols:

  • MIC assays : Use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • MTT assays : Normalize to cisplatin controls in A549 (lung) and HepG2 (liver) cells.
  • ROS staining : Confirm apoptosis mechanisms to distinguish cytotoxic vs. cytostatic effects .

Methodological Notes

  • Synthetic Optimization : DOE (Design of Experiments) screens parameters (catalyst loading, solvent polarity) to maximize yield .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries (e.g., CCDC 1234567) .
  • Ethical Compliance : Follow OECD 423 guidelines for preliminary toxicity screening in non-GLP labs .

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